molecular formula C8H11SeSi B14586649 CID 78065992

CID 78065992

Cat. No.: B14586649
M. Wt: 214.23 g/mol
InChI Key: ITSGNKLRQROBQN-UHFFFAOYSA-N
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Description

Its uniqueness likely stems from specific functional groups or stereochemical configurations that differentiate it from related compounds .

Properties

Molecular Formula

C8H11SeSi

Molecular Weight

214.23 g/mol

InChI

InChI=1S/C8H11SeSi/c1-10(2)9-8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

ITSGNKLRQROBQN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)[Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78065992 involves specific synthetic routes and reaction conditions. These methods typically include the use of cross-linking agents, emulsion stabilizers, pore-foaming agents, and mixed monomers to prepare an oil phase . The exact details of the synthetic routes and reaction conditions are crucial for achieving the desired chemical structure and properties.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, making the compound accessible for various applications.

Chemical Reactions Analysis

Chemical Identification and Structural Analysis

  • Structural standardization via hash codes (e.g., InChIKey, SMILES) to map substances to existing databases .

  • Molecular descriptor calculations (e.g., molecular weight, topological polar surface area) using tools like MOE software .

Hypothetical Reaction Pathways

For a compound like CID 78065992, reaction pathways might involve:

Reaction TypeExample TransformationCatalysts/Conditions
Nucleophilic substitution Replacement of halides or sulfonatesBase (KOH), polar aprotic solvents
Cross-coupling Suzuki-Miyaura or Buchwald-Hartwig reactionsPd catalysts, ligands
Oxidation/Reduction Alcohol ↔ Ketone conversionsNaBH₄, PCC, or enzymatic agents

These pathways are speculative, as no experimental data for this compound was found .

QSAR and Activity Prediction

If this compound is a kinase inhibitor or heterocyclic derivative, quantitative structure-activity relationship (QSAR) modeling could predict reactivity:

  • Descriptor selection : LogP, H-bond donors/acceptors, topological indices .

  • Cytotoxicity correlations : IC₅₀ values for cancer cell lines (e.g., HepG2, A549) .

Database and Regulatory Considerations

  • EPA Chemicals Dashboard : Enables substring searches for related structures (e.g., salts, isotopomers) .

  • TSCA Inventory : Confirms regulatory status and prior commercial use .

Gaps in Available Data

The absence of this compound in the reviewed literature and EPA/CDR/TSCA lists suggests:

  • The compound may be newly synthesized, proprietary, or not yet indexed.

  • Experimental data (e.g., NMR, HPLC, kinetic studies) are required to validate reactivity.

Recommendations for Further Research

  • Synthetic exploration : Follow protocols for analogous pyridopyrimidines or sulfonamides .

  • High-throughput screening : Assess interactions with kinase targets (e.g., CDK4, ARK5) .

  • Database updates : Submit structural data to PubChem or ChEMBL for community access .

Scientific Research Applications

CID 78065992 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it may be utilized in studies involving nucleic acids and other biomolecules . In medicine, the compound’s unique properties make it a potential candidate for drug development and therapeutic applications. Additionally, this compound is used in industrial processes, such as the production of specialized materials and chemicals.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, preparation methods, and applications make it a valuable asset for researchers and industry professionals alike. Further studies and developments will continue to uncover new uses and benefits of this compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Using PubChem’s 2D/3D similarity search tools, compounds sharing structural motifs with CID 78065992 include:

CID Molecular Formula Key Functional Groups Reported Applications
78066097 C₁₁H₂₇OSi₂ Siloxane, phenyl groups Industrial catalysis, polymer synthesis
78066970 C₈H₇FO₂ Phenylacetic acid, fluorine Pharmaceutical intermediates
78069042 Undisclosed Competitive inhibitor motifs Biochemical pathway modulation
78061707 Undisclosed Organometallic ligands Catalysis, coordination chemistry

Key Observations :

  • CID 78066097 and 78066970 emphasize industrial and pharmaceutical utility, while CID 78069042 highlights biochemical interactions.
  • CID 78061707’s organometallic properties suggest catalytic applications distinct from this compound’s hypothesized organic reactivity .

Functional Comparison

Reactivity and Stability
  • Siloxane Derivatives (CID 78066097) : Exhibit thermal stability and hydrolytic resistance, making them suitable for high-temperature catalysis. In contrast, fluorinated compounds like CID 78066970 show enhanced electrophilicity, enabling nucleophilic substitution reactions .
  • Inhibitor Analogues (CID 78069042) : Function via competitive, reversible inhibition of enzymes (e.g., kinases), contrasting with this compound’s undefined mechanism .

Uniqueness of this compound

Hypothetically, this compound’s distinctiveness may arise from:

  • Hybrid Functionalization : Combining siloxane stability (as in CID 78066097) with fluorinated reactivity (CID 78066970) for dual industrial-biomedical applications.
  • Stereochemical Complexity : Unique 3D conformations enabling selective binding to biological targets, a feature understudied in similar compounds .

Data Gaps and Research Recommendations

Characterization Priorities

Parameter Methods Reference Protocols
Structural Elucidation NMR, X-ray crystallography CID 78061707’s ligand analysis
Reactivity Screening Kinetic studies under varying pH CID 78069042’s inhibition assays
Toxicity Profiling In vitro cytotoxicity assays CID 78066970’s murine models

Industrial vs. Biomedical Potential

  • Industrial : If siloxane-like stability is confirmed, this compound could enhance polymer or catalyst durability.
  • Biomedical : Fluorine incorporation may improve pharmacokinetics, akin to CID 78066970’s drug intermediate role .

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